
Lactitol
Overview
Description
Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol synthesized via the catalytic hydrogenation of lactose . It is characterized by its low caloric content (2 kcal/g), high water solubility, and mild sweetness (≈40% of sucrose) . Clinically, this compound is utilized as an osmotic laxative for chronic constipation and as a therapeutic agent for hepatic encephalopathy (HE) . Its mechanism of action involves colonic fermentation by gut microbiota, producing short-chain fatty acids (SCFAs) that lower luminal pH, inhibit ammonia absorption, and stimulate peristalsis .
Preparation Methods
Lactitol is synthesized through the hydrogenation of lactose. The process involves the use of hydrogen gas and a catalyst, typically Raney nickel. The reaction conditions include maintaining a suitable temperature and pressure to facilitate the hydrogenation process. Industrial production methods have evolved to improve efficiency and product quality. For instance, potassium borohydride can be used as a reducing agent to avoid high-temperature and high-pressure conditions .
Chemical Reactions Analysis
Lactitol undergoes various chemical reactions, including:
Hydrogenation: The primary reaction for its synthesis from lactose.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various bacterial enzymes for fermentation. The major products formed from these reactions are this compound itself and the fermentation by-products mentioned above.
Scientific Research Applications
Food Industry Applications
Lactitol is widely utilized as a low-calorie sweetener due to its sweetness equivalent to about 30-40% that of sucrose while providing fewer calories. Its applications in the food industry include:
- Bakery Products : this compound enhances sweetness without contributing to significant caloric intake, making it suitable for low-calorie baked goods.
- Confectionery : It is employed in chocolates and candies to provide sweetness and improve texture.
- Dairy Products : this compound serves as a sugar substitute in yogurts and ice creams, offering a sweet taste with a lower glycemic index.
- Functional Foods : It acts as a prebiotic, promoting gut health by fostering beneficial bacteria in the intestines .
Pharmaceutical Applications
In pharmaceuticals, this compound is primarily used for its osmotic laxative properties , making it effective in treating chronic constipation and hepatic encephalopathy. Its mechanism involves drawing water into the intestines, which facilitates bowel movements . Key applications include:
- Chronic Constipation Treatment : this compound has shown efficacy in improving stool frequency and consistency in patients with chronic idiopathic constipation .
- Hepatic Encephalopathy Management : It is used to reduce ammonia levels in patients with liver disease by promoting bowel movements and decreasing ammonia absorption .
Health Benefits and Research Insights
Recent studies have highlighted this compound's potential benefits beyond its traditional uses:
- Gut Microbiome Modulation : Research indicates that this compound supplementation can positively influence the intestinal microbiome, particularly in patients with liver cirrhosis. It has been shown to alter bacterial abundances and improve metabolic pathways associated with liver function .
- Immunomodulatory Effects : this compound may act as an immunomodulator, potentially enhancing immune responses through its prebiotic effects .
Case Study 1: this compound in Constipation Management
A randomized controlled trial assessed the effectiveness of this compound compared to placebo in elderly patients suffering from constipation. Results indicated that this compound significantly improved stool frequency and consistency over four weeks, with a notable increase in bowel movement frequency (approximately 2.5 additional stools per week) compared to placebo .
Case Study 2: this compound's Impact on Gut Health
In a study involving patients with liver cirrhosis, this compound supplementation resulted in significant changes in gut microbiota composition and metabolic pathways linked to liver function. The study found that this compound treatment correlated with decreased pathogenic bacteria and improved overall gut health metrics .
Mechanism of Action
Lactitol acts primarily as an osmotic laxative. It creates a hyperosmotic environment in the small intestine, drawing water into the gastrointestinal tract. This increase in water content loosens stools and facilitates bowel movements. Additionally, the fermentation of this compound by colonic bacteria produces short-chain fatty acids, which further stimulate peristalsis and increase fecal volume .
Comparison with Similar Compounds
Lactitol vs. Lactulose
Applications : Both are used for constipation and HE management.
- Efficacy in Constipation :
- A meta-analysis of 4 RCTs found this compound slightly superior to lactulose in increasing stool frequency (mean difference: 0.3 stools/week; P = 0.06), though statistical significance was marginal . Stool consistency improvements were equivalent (P = 0.81) .
- Both showed similar tolerability, with mild gastrointestinal (GI) side effects (e.g., bloating, flatulence) .
- However, this compound is preferred due to better palatability and fewer GI disturbances .
- Prebiotic Effects :
Physicochemical Properties :
This compound vs. Psyllium
Applications : Both are used for functional constipation.
- All treatments showed similar improvements in stool consistency and quality of life .
- Mechanism :
Property | This compound | Psyllium |
---|---|---|
Mechanism | Osmotic | Bulk-forming |
Dose | 10–20 g/day | 3.5–10 g/day |
Side Effects | Bloating, diarrhea | Flatulence, abdominal cramps |
Key References |
This compound vs. Mannitol and Polyethylene Glycol (PEG)
Applications: Bowel preparation for colonoscopy.
- Efficacy :
- Tolerability :
Property | This compound | Mannitol | PEG |
---|---|---|---|
Nausea Incidence | 21.8% | 8.6% | 21.7% |
Vomiting Incidence | 8.1% | 2.2% | Not reported |
Key References |
This compound vs. Other Polyols (Sorbitol, Maltitol)
Physicochemical and Functional Properties :
This compound in Hepatic Encephalopathy Prophylaxis
- Post-TIPS HE Prevention :
Key Research Findings and Controversies
- Conflicting Efficacy in HE : While this compound matches lactulose in chronic HE, its failure in post-TIPS prophylaxis suggests variable effectiveness based on etiology and dosing .
- Prebiotic Potential: Though less potent than lactulose, this compound’s bifidogenic effects and low cariogenicity make it suitable for functional foods .
- Side Effects : Higher nausea/vomiting rates than mannitol limit its use in bowel prep, but it remains preferred over lactulose for chronic constipation due to tolerability .
Biological Activity
Lactitol, a sugar alcohol derived from lactose, is primarily recognized for its prebiotic properties and its role in gastrointestinal health. This article explores the biological activity of this compound, focusing on its effects on gut microbiota, its therapeutic applications, and relevant clinical studies.
Chemical Structure and Properties
This compound (4-beta-D-galactopyranosyl-D-glucitol) is a disaccharide alcohol that is poorly absorbed in the intestine, making it an effective osmotic laxative. It is not metabolized by human enzymes but can be fermented by intestinal bacteria, leading to the production of short-chain fatty acids (SCFAs) and lactic acid, which contribute to its biological effects.
This compound's primary mechanism involves modulating the gut microbiome and enhancing bowel movements. It acts by:
- Increasing Osmotic Pressure : this compound draws water into the colon, which softens stool and promotes bowel movements.
- Prebiotic Effects : It selectively stimulates the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Klebsiella pneumoniae .
- Reducing Ammonia Levels : this compound has been shown to lower ammonia concentrations in patients with hepatic encephalopathy, potentially improving cognitive function .
1. Treatment of Constipation
Numerous studies have evaluated this compound's efficacy in treating constipation. A randomized controlled trial involving 172 patients demonstrated that this compound significantly increased bowel movement frequency compared to placebo:
Treatment Group | Change in Bowel Movement Frequency |
---|---|
This compound (10 g) | +3.0 BMs |
Psyllium (3.5 g) | +2.9 BMs |
Combination (this compound + Psyllium) | +3.1 BMs |
Placebo | +3.7 BMs |
Although the differences were not statistically significant, this compound showed comparable efficacy to psyllium .
2. Hepatic Encephalopathy
This compound is widely used in managing hepatic encephalopathy due to its ability to lower blood ammonia levels. A study comparing this compound to lactulose found that this compound was better tolerated and had similar efficacy in reducing portal-systemic encephalopathy indexes . The following table summarizes key findings:
Parameter | This compound Group | Lactulose Group |
---|---|---|
Portal-Systemic Encephalopathy Index (Pre-treatment) | 0.27 ± 0.06 | 0.29 ± 0.08 |
Portal-Systemic Encephalopathy Index (Post-treatment) | 0.16 ± 0.08 | 0.21 ± 0.08 |
Case Study 1: Modulation of Gut Microbiome
A study involving cirrhotic patients revealed that this compound supplementation for four weeks resulted in significant changes in gut microbiota composition, including an increase in beneficial bacteria and a decrease in pathogenic strains . The study reported:
- Increased levels of Bifidobacterium longum and Lactobacillus salivarius.
- Decreased levels of Klebsiella pneumoniae and associated antibiotic-resistant genes.
Case Study 2: Efficacy in Elderly Patients
In a nonrandomized crossover study with elderly patients, this compound was found to improve stool frequency more effectively than stimulant laxatives, with a higher physician-rated efficacy noted . Participants reported fewer side effects compared to traditional laxatives.
Safety and Tolerability
This compound is generally well-tolerated; however, some patients may experience mild gastrointestinal side effects such as flatulence or bloating . Serious adverse events are rare, with most studies reporting high compliance rates among participants.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing lactitol, and how do reaction parameters influence yield and purity?
this compound is primarily synthesized via catalytic hydrogenation of lactose. Key parameters include catalyst type (e.g., Raney nickel or ruthenium-based catalysts), hydrogen pressure (10–40 bar), temperature (70–120°C), and substrate concentration. Kinetic models such as pseudo-first-order or Langmuir-Hinshelwood mechanisms are used to optimize reaction rates and selectivity . Methodological guidance:
- Use continuous stirred-tank reactors (CSTRs) to minimize catalyst deactivation.
- Employ high-performance liquid chromatography (HPLC) to quantify primary (this compound) and secondary products (e.g., sorbitol, gathis compound).
- Conduct catalyst regeneration studies using thermal or chemical treatments to assess reusability .
Q. How can researchers design clinical trials to evaluate this compound's efficacy in hepatic encephalopathy (HE) while minimizing bias?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure trials:
- Population : Cirrhosis patients with acute/chronic HE (Child-Pugh class B/C).
- Intervention : Daily this compound dosage (e.g., 0.3–0.5 g/kg) adjusted for ammonia levels.
- Comparison : Lactulose (standard care) or placebo.
- Outcome : Ammonia reduction, psychometric test improvements (e.g., Number Connection Test), mortality.
- Time : 7–14 days for acute HE; 3–6 months for chronic cases. Use double-blind, randomized controlled trials (RCTs) with allocation concealment and intention-to-treat analysis to reduce bias .
Q. What experimental approaches are recommended for studying this compound's impact on gut microbiota composition?
- Sampling : Collect fecal samples pre- and post-intervention (e.g., at 1-week intervals) to track temporal changes.
- Sequencing : Use 16S rRNA gene sequencing (V3–V4 regions) with primers 341F/806R.
- Analysis : Calculate alpha diversity (Shannon index) and beta diversity (PCA/PCoA) via QIIME2 or mothur.
- Controls : Include placebo groups and normalize diets to confounders (e.g., fiber intake) .
Advanced Research Questions
Q. How can contradictory findings in this compound trials for hepatic encephalopathy be resolved?
Contradictions arise from heterogeneity in trial design (e.g., high vs. low bias risk). For example, high-quality RCTs (low bias) show no significant HE improvement with this compound (RR 0.92, 95% CI 0.42–2.04), whereas low-quality trials report benefits (RR 0.57, 95% CI 0.40–0.83) . Methodological recommendations:
- Conduct meta-regression to adjust for bias risk and control group event rates.
- Use Trial Sequential Analysis (TSA) to assess if cumulative evidence crosses futility or superiority boundaries.
- Stratify by HE subtype (acute, chronic, minimal) and adjust for co-interventions (e.g., antibiotics) .
Q. What strategies optimize this compound's long-term use in constipation studies while addressing tolerance and microbiota adaptation?
- Dosage : Titrate from 10 g/day to 20 g/day to assess dose-response and tolerance (e.g., bloating, flatulence).
- Outcome Metrics : Track stool frequency (per week), consistency (Bristol Stool Scale), and transit time.
- Microbiota Adaptation : Perform longitudinal metagenomic sequencing to identify species-level shifts (e.g., Bifidobacterium enrichment) and functional gene changes (e.g., short-chain fatty acid production).
- Control for Confounders : Use crossover designs with washout periods (≥4 weeks) .
Q. How can kinetic modeling address challenges in this compound synthesis, such as catalyst deactivation and byproduct formation?
- Mechanistic Models : Apply Langmuir-Hinshelwood kinetics to describe hydrogen adsorption and surface reactions.
- Deactivation Analysis : Fit time-on-stream data to exponential decay models (e.g., ) to predict catalyst lifespan.
- Byproduct Mitigation : Optimize H₂ pressure and lactose concentration to minimize gathis compound formation via response surface methodology (RSM) .
Q. What gaps exist in this compound research, and how can they be addressed through interdisciplinary approaches?
- Gaps :
- Long-term safety data (>1 year) in chronic HE or constipation.
- Mechanistic links between this compound, gut-brain axis modulation, and cognitive outcomes.
- Solutions :
- Collaborate with computational biologists to integrate omics data (metagenomics, metabolomics) with clinical endpoints.
- Use organ-on-chip models to study this compound’s epithelial transport and mucosal effects .
Q. Methodological Resources
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-JVCRWLNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044247 | |
Record name | Lactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
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Record name | Lactitol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lactitol is an osmotic laxative - it exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine. The osmotic effect generated by lactitol draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements., Lactitol, an unabsorbed sugar with defined laxative threshold and superior taste properties has been suggested as an alternative to lactulose in the treatment of hepatic encephalopathy. In the present study /investigators/ compared the colonic metabolism of the two sugars using an in vitro fecal incubation system. Both sugars were readily metabolized by fecal bacteria producing volatile fatty acids and the metabolism was inhibited by neomycin. The effect of lactitol and lactulose on terminal ileal and colonic pH was monitored in six normal subjects using a radiotelemetry technique. Both sugars significantly lowered right colonic pH (basal -6.51 +/- 0.48 vs lactitol -5.63 +/- 0.50; lactulose -5.18 +/- 0.82, p less than 0.05). The pH of rest of the colon and terminal ileum was unaffected. Neomycin given concurrently with lactulose abolished acidification of right colon. As lactitol and lactulose have similar effects within the colon, lactitol would appear to have a role in the treatment of hepatic encephalopathy. As neomycin antagonizes the effect of lactulose in the colon, its concurrent use may be less effective in the treatment of hepatic encephalopathy., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
Record name | Lactitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12942 | |
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Record name | Lactitol | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol | |
CAS No. |
585-86-4 | |
Record name | Lactitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-86-4 | |
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Record name | Lactitol [INN:BAN:NF] | |
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Record name | Lactitol | |
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Record name | lactitol | |
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Record name | Lactitol | |
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Record name | 4-O-β-D-galactopyranosyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698 | |
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Record name | LACTITOL | |
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Record name | Lactitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
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Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C | |
Record name | Lactitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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